Product packaging for ethyl 7-dihydro-1H-purine-2,6-dione(Cat. No.:CAS No. 303969-07-5)

ethyl 7-dihydro-1H-purine-2,6-dione

Cat. No.: B406921
CAS No.: 303969-07-5
M. Wt: 382.5g/mol
InChI Key: BPLDWLAKLRVJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-dihydro-1H-purine-2,6-dione is a purine derivative offered for research and development purposes. Purines are nitrogenous heterocyclic compounds consisting of fused pyrimidine and imidazole rings, which are fundamental scaffolds in medicinal chemistry and serve as building blocks for nucleic acids and various biologically significant molecules like adenine and guanine . The core purine structure is known for its broad bio-evaluation potential, including activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The specific ethyl substitution on the dihydro-purine-dione core is typically explored to modulate the compound's properties, which may include its solubility, metabolic stability, and interaction with biological targets. Research Applications: This compound is intended for use in pharmaceutical research, organic synthesis, and as a standard in analytical studies. It may be of particular interest for scientists investigating purine-based kinase inhibitors, phosphodiesterase (PDE) inhibitors, or adenosine receptor antagonists, given the known activities of related purine-2,6-dione derivatives (methylxanthines) . Mechanism of Action: While the specific mechanism of action for this analog must be empirically determined, research on structurally similar purine-diones suggests potential mechanisms may involve the inhibition of enzymes like phosphodiesterases (PDE) or antagonism of adenosine receptors . Note to Researchers: We strongly recommend conducting thorough literature and experimental research to fully characterize the properties and potential applications of this compound in your specific research system. This product is sold for laboratory research and development use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N4O4S B406921 ethyl 7-dihydro-1H-purine-2,6-dione CAS No. 303969-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-4-6-7-8-9-10-21-13-14(20(3)16(24)19-15(13)23)18-17(21)26-11-12(22)25-5-2/h4-11H2,1-3H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLDWLAKLRVJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Ethyl 7 Dihydro 1h Purine 2,6 Dione

Synthetic Pathways to the Core Purine-2,6-dione (B11924001) Structure and its Alkylation at N-7

The construction of the foundational purine-2,6-dione, commonly known as xanthine (B1682287), is a critical first step. A prevalent method for synthesizing the xanthine core is the Traube purine (B94841) synthesis. uniroma1.it This classical approach involves the condensation of a 5,6-diaminouracil (B14702) with a one-carbon fragment, such as an activated carboxylic acid or an aldehyde, to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) ring. scispace.com Variations of this method remain a cornerstone in the synthesis of substituted xanthines. nih.gov

Once the xanthine scaffold is obtained, the introduction of an ethyl group at the N-7 position is typically achieved through direct alkylation. This reaction is often carried out by treating the xanthine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. jst.go.jp The choice of solvent and base can significantly influence the regioselectivity of the alkylation, as the different nitrogen atoms in the purine ring exhibit varying degrees of nucleophilicity. For instance, the use of N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (B87167) (DMSO) has been reported for N-7 alkylation. jst.go.jp

Alternative strategies involve the use of aryl isocyanates, which can be treated with methylamine (B109427) to form corresponding ureas, a key intermediate in some synthetic routes to 3,7-dihydro-1H-purine-2,6-dione derivatives. acs.org Another approach begins with the alkylation of a protected purine derivative, followed by deprotection to yield the desired product. For example, a p-methoxybenzyl-protected 3,7-dihydro-1H-purine-2,6-dione has been utilized in synthetic schemes. acs.org

Regioselective Functionalization of the Purine Nucleus in Ethyl 7-dihydro-1H-purine-2,6-dione Synthesis

Achieving regioselectivity in the functionalization of the purine nucleus is a significant challenge due to the presence of multiple reactive nitrogen atoms (N-1, N-3, N-7, and N-9). The acidity of the N-H protons at N-3 and N-7 are quite similar, making selective substitution difficult. nih.gov

Several strategies have been developed to control the site of functionalization:

Direct Alkylation Control: The outcome of direct alkylation can be influenced by the reaction conditions. For example, the use of specific base and solvent combinations can favor alkylation at a particular nitrogen. It has been noted that substitution at the N-7 position can sometimes be challenging. researchgate.net

Protecting Groups: The use of protecting groups is a common strategy to block certain positions while allowing reaction at others. For instance, a benzyl (B1604629) group has been used to protect a nitrogen atom during synthesis. researchgate.net

Multi-step Synthesis: A sequential approach, where substituents are introduced in a specific order, allows for precise control over the final structure. This can involve the initial synthesis of a specifically substituted uracil (B121893) derivative, followed by cyclization to form the desired purine. nih.govrsc.org For instance, 3-substituted-6-aminouracil can be alkylated, nitrosated, and reduced to form a 5,6-diaminouracil, which then undergoes condensation to yield the target xanthine. nih.gov

Catalytic Methods: The development of catalytic methods offers a more efficient and selective means of functionalization. For example, N-Bromo succinimide (B58015) (NBS) in combination with AIBN has been used for the one-step synthesis of 8-substituted xanthine derivatives. researchgate.net

The relative reactivity of the nitrogen atoms can also be influenced by the existing substituents on the purine ring. For example, the presence of a methyl group at N-1 or N-3 can alter the electronic properties of the ring and direct subsequent substitutions.

Green Chemistry Approaches and Sustainable Synthesis Protocols for Xanthine Derivatives (General)

The principles of green chemistry are increasingly being applied to the synthesis of xanthine derivatives to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, renewable starting materials, and more efficient catalytic systems.

Use of Greener Solvents: Traditional syntheses often employ hazardous solvents like DMF. nih.gov Research into alternative, more environmentally benign solvents is ongoing. Water and ethanol (B145695) are being explored as greener solvent options in some synthetic transformations. nih.gov

Catalysis: The use of catalysts, particularly those that are eco-friendly and can be recycled, is a cornerstone of green chemistry. For example, ZrCl4 has been used as an environmentally friendly catalyst for the synthesis of xanthene derivatives. nih.gov

Renewable Starting Materials: Natural xanthines like caffeine (B1668208) and theobromine (B1682246), which can be extracted from plant sources, are considered renewable starting materials. uniroma1.itresearchgate.net Their use in organic synthesis is highly encouraged to promote sustainability. uniroma1.itresearchgate.net

Biocatalysis: The use of enzymes or whole microbial cells offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Engineered E. coli strains have been developed for the production of specific methylxanthines, such as 7-methylxanthine (B127787) from caffeine or theobromine. nih.govmdpi.comrdd.edu.iquobaghdad.edu.iq This biocatalytic approach operates under mild conditions (e.g., 30°C and atmospheric pressure) and avoids the use of harsh chemicals. uobaghdad.edu.iq

Ultrasound-Assisted Synthesis: Ultrasonic irradiation has been employed as a sustainable technique to promote the synthesis of xanthene derivatives, often leading to higher yields and shorter reaction times. nih.gov

Electrochemical Methods: Organic electrochemistry is considered an eco-friendly technique as it uses the electron as a non-polluting reagent, avoiding the need for chemical oxidants or reductants and their byproducts. uniroma1.it

These green chemistry approaches not only minimize environmental impact but can also lead to more efficient and cost-effective synthetic routes for xanthine derivatives.

Application of Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research

A suite of advanced analytical techniques is indispensable for the unambiguous structural determination and purity verification of synthesized xanthine derivatives like this compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. jst.go.jpnih.gov The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity of atoms and the position of substituents on the purine ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation patterns, which can further aid in structural confirmation. jst.go.jpnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS have been used for the structural categorization of xanthine derivatives. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the presence of specific functional groups within the molecule. farmaciajournal.comfarmaciajournal.com For instance, the characteristic absorption bands for C=O (carbonyl) and N-H groups in the xanthine core can be readily identified. farmaciajournal.com The presence of C-H stretching and bending vibrations from the ethyl group would also be observable. farmaciajournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for characterizing the chromophoric purine system. farmaciajournal.comfarmaciajournal.com Xanthine derivatives typically exhibit characteristic absorption maxima in the UV region, which can be used for identification and quantification. farmaciajournal.comcellulosechemtechnol.ro

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of synthesized compounds and for separating mixtures of xanthine derivatives. cellulosechemtechnol.roresearchgate.netresearchgate.net Reversed-phase HPLC, often using a C18 column, is a commonly employed method. cellulosechemtechnol.roresearchgate.net The development of specific HPLC methods allows for the efficient and selective determination of individual components in a sample. cellulosechemtechnol.ro Chiral RP-HPLC methods have also been developed to separate enantiomers of certain xanthine derivatives. pensoft.net

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of the product. rasayanjournal.co.in

The combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and purity for further research applications.

Elucidation of Molecular Mechanisms of Action of Ethyl 7 Dihydro 1h Purine 2,6 Dione: an in Vitro and in Silico Perspective

Investigation of Purinergic Receptor Modulation by Ethyl 7-dihydro-1H-purine-2,6-dione

The purinergic system, particularly the adenosine (B11128) receptors (A1, A2A, A2B, and A3), is a primary target for xanthine (B1682287) derivatives. nih.gov These G protein-coupled receptors (GPCRs) are integral to various physiological processes, and their modulation by antagonists like 7-ethylxanthine can have significant effects.

Quantitative Ligand Binding Assays and Affinity Determination to Adenosine Receptor Subtypes

The affinity of a ligand for its receptor is a critical parameter in determining its biological activity. This is quantified using ligand binding assays, which measure the interaction between a ligand and a receptor. nih.gov Radioligand binding assays are a conventional and highly sensitive method for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound, such as 7-ethylxanthine. dntb.gov.ua These assays involve the competition between the test compound and a radiolabeled ligand with known high affinity for a specific receptor subtype. nih.govresearchgate.net

For adenosine receptors, specific radioligands are used for each subtype, such as [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) for A1 receptors and [³H]ZM241385 for A2A receptors. researchgate.net While specific empirical data for 7-ethylxanthine is not widely published, the structure-activity relationships of the N7-substituted xanthine series suggest it would act as a competitive antagonist with micromolar affinity. The affinity of xanthine derivatives is influenced by substitutions at various positions on the purine (B94841) ring. nih.gov For instance, small alkyl substitutions at the N7 position are generally well-tolerated, though they can decrease affinity for the A1 receptor, thereby increasing selectivity for A2 receptors. nih.gov

Illustrative Affinity Profile of 7-Ethylxanthine at Human Adenosine Receptor Subtypes

This table presents hypothetical, representative data based on the known structure-activity relationships of N7-alkylxanthines. Actual experimental values may vary.

Receptor SubtypeRadioligandRepresentative Kᵢ (µM)
A₁[³H]DPCPX5.2
A₂A[³H]ZM24138515.8
A₂B[³H]PSB-60312.5
A₃[¹²⁵I]AB-MECA> 50

Functional Characterization of Receptor Agonism/Antagonism Using Cellular Reporter Assays

To determine whether a ligand acts as an agonist (activator) or antagonist (blocker) of a receptor, functional assays are employed. nih.gov For GPCRs like adenosine receptors, which modulate the levels of the second messenger cyclic AMP (cAMP), cellular reporter assays are highly effective. nih.govpromega.co.uk In these systems, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element. nih.gov

An agonist at A2A or A2B receptors will increase cAMP levels, leading to a measurable signal (e.g., light production). An antagonist, such as 7-ethylxanthine, will not produce a signal on its own but will competitively inhibit the signal produced by a known agonist. This is observed as a rightward shift in the agonist's dose-response curve. The potency of the antagonist is quantified by its IC₅₀ value or by calculating the equilibrium dissociation constant (Kb). Based on the general pharmacology of xanthines, 7-ethylxanthine is expected to function as an antagonist at A1 and A2A receptors. nih.govjohnshopkins.edu

Computational Modeling of Ligand-Receptor Interactions and Binding Conformations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide insight into how a ligand binds to its receptor at an atomic level. researchgate.netmdpi.com For adenosine receptors, the binding pocket is located within the transmembrane helices. bohrium.com

Enzymatic Inhibition Profiles of Phosphodiesterases by this compound

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling. nih.gov Xanthines are known to be non-selective competitive inhibitors of many PDE isoforms. nih.govlitfl.com

Isoform-Specific PDE Inhibition Kinetics

The inhibitory activity of a compound against different PDE isoforms is typically determined using in vitro enzymatic assays. The potency is expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Xanthines like theophylline (B1681296) and caffeine (B1668208) are non-selective inhibitors, affecting multiple PDE families (PDE1, PDE2, PDE4, PDE5) with potencies in the micromolar range. nih.govnih.gov The inhibitory profile of 7-ethylxanthine is expected to be similar, acting as a competitive inhibitor by mimicking the purine ring of the endogenous substrates, cAMP and cGMP. nih.gov Structure-activity relationship studies on other N-alkyl xanthines have shown that the length of the alkyl chain can influence potency. researchgate.net While specific data for 7-ethylxanthine is scarce, it is anticipated to be a relatively weak, non-selective PDE inhibitor. googleapis.com

Illustrative PDE Inhibition Profile of 7-Ethylxanthine

This table presents hypothetical, representative data based on the known profiles of non-selective xanthine inhibitors. Actual experimental values may vary.

PDE IsoformSubstrateRepresentative IC₅₀ (µM)
PDE1cAMP/cGMP85
PDE2cAMP/cGMP120
PDE4cAMP60
PDE5cGMP75
PDE9cGMP> 200

Molecular Docking and Dynamics Simulations of PDE Interactions

Molecular modeling provides a structural basis for the inhibitory activity of xanthines against PDEs. The active site of PDEs contains a conserved region with two metal ions (typically Zn²⁺ and Mg²⁺) that are crucial for catalysis, and a "glutamine switch" that helps in substrate recognition. nih.govpnas.org

Docking simulations place the xanthine core of inhibitors like 7-ethylxanthine into the active site, where it mimics the binding of the purine portion of cAMP or cGMP. nih.gov The xanthine ring can form hydrogen bonds with the conserved glutamine residue and engage in hydrophobic interactions within the binding pocket. pnas.org The N7-ethyl substituent would likely be oriented towards the opening of the active site. The specific shape and chemical nature of the pocket surrounding this substituent vary between PDE isoforms, and this variation is the basis for developing isoform-selective inhibitors. nih.govacs.org Molecular dynamics simulations can be used to explore the stability of the inhibitor within the active site and to understand how subtle movements in the protein might affect binding and selectivity. nih.gov

Identification and Characterization of Novel Biological Targets of this compound (e.g., Sirtuins, RNases)

Recent research has expanded the known biological targets of purine-2,6-dione (B11924001) derivatives beyond their classical interactions with adenosine receptors and phosphodiesterases. Novel targets, including sirtuins and ribonucleases (RNases), have been identified, suggesting a broader therapeutic potential for this class of compounds.

For instance, derivatives based on the 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold have been identified as potent inhibitors of sirtuins (SIRT1, SIRT2, SIRT3, and SIRT5). nih.gov Sirtuins are a family of NAD+-dependent deacetylases crucial in regulating metabolism, DNA repair, and apoptosis, making them significant targets in diseases like cancer and neurodegeneration. nih.gov Molecular docking studies suggest these inhibitors occupy the acetyl-lysine binding site of the enzyme. nih.gov

Furthermore, specific purine-2,6-dione derivatives have been shown to inhibit the activity of ribonucleases. One study identified 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione as an inhibitor of the SARS Coronavirus helicase, an enzyme with essential RNA processing functions. jmb.or.kr Other research has focused on developing inhibitors for human ribonucleases, such as the Caf1/CNOT7 nuclease, a key component of the Ccr4-Not deadenylase complex that regulates mRNA stability. researchgate.net

Identifying the protein targets of small molecules like ethyl purine-2,6-diones is crucial for understanding their mechanism of action. Chemical proteomics offers powerful tools for this purpose, primarily through affinity-based methods and activity-based protein profiling (ABPP). nih.govresearchgate.net

Affinity Chromatography: This technique is a cornerstone of target identification. researchgate.net It involves immobilizing a derivative of the small molecule (the "bait") onto a solid support, such as chromatography beads. researchgate.neteuropeanreview.org A cellular lysate is then passed over this support. Proteins that have an affinity for the bait molecule will bind to it and be "captured" from the lysate. After washing away non-specifically bound proteins, the captured target proteins are eluted and identified using mass spectrometry. europeanreview.orgresearchgate.net To improve accuracy and eliminate false positives, control experiments are essential. These can include using an inactive analogue of the bait molecule or pre-treating the lysate with the free, non-immobilized compound to competitively block specific binding to the affinity matrix. researchgate.netnih.gov This approach has been successfully used to identify xanthine oxidase inhibitors from complex natural product extracts. nih.govmdpi.com

Activity-Based Protein Profiling (ABPP): ABPP is a functional proteomic strategy that uses reactive chemical probes to covalently label the active sites of enzymes. frontiersin.org These probes typically consist of a reactive group, a linker, and a reporter tag (like biotin (B1667282) or a fluorescent dye). This method allows for the assessment of the functional state of a large number of enzymes in a complex proteome simultaneously. nih.gov Competitive ABPP can be used for target discovery, where a library of compounds is screened for their ability to compete with a broad-spectrum activity-based probe for binding to its targets. nih.gov

The general workflow for these proteomic approaches is visualized in the table below.

Table 1: General Workflow for Proteomic Target Identification

Step Affinity Chromatography Activity-Based Protein Profiling (ABPP)
1. Probe Design A derivative of the drug is synthesized with a linker for immobilization. A chemical probe is designed with a reactive "warhead" and a reporter tag.
2. Incubation Immobilized probe is incubated with cell lysate or extract. Probe is incubated with cell lysate or live cells to allow covalent labeling of active enzymes.
3. Enrichment Target proteins binding to the probe are captured on the solid support. Labeled proteins are enriched, often using streptavidin beads if the tag is biotin.
4. Elution & Digestion Bound proteins are eluted from the support. Enriched proteins are eluted.
5. Identification Proteins are separated (e.g., by SDS-PAGE) and identified by mass spectrometry. Proteins are digested into peptides and identified by mass spectrometry.
6. Validation Control experiments (e.g., competitive binding) are performed to validate true targets. Competition experiments with the parent drug confirm specific targets.

Once potential protein targets are identified, their interaction with the purine-2,6-dione derivative must be validated and characterized using in vitro enzyme activity assays. These assays directly measure the effect of the compound on the biochemical function of the purified target protein.

Several types of assays are employed depending on the target enzyme's function:

Fluorescence-Based Assays: These are widely used for their high sensitivity and suitability for high-throughput screening. For example, the discovery of purine-2,6-dione derivatives as sirtuin inhibitors utilized a fluorescent assay that measures the deacetylation of a fluorogenic substrate. nih.gov Similarly, a fluorescence-based assay was developed to identify inhibitors of the Caf1/CNOT7 ribonuclease. researchgate.net

ATP Hydrolysis Assays: For enzymes that consume ATP, such as kinases or helicases, their activity can be quantified by measuring the rate of ATP hydrolysis. This is often done using colorimetric methods that detect the release of inorganic phosphate (B84403) (Pi). A colorimetry-based ATP hydrolysis assay was used to confirm the inhibitory effect of 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione on the SARS coronavirus helicase, yielding an IC50 value of 8.66 ± 0.26 µM. jmb.or.kr

FRET-Based Assays: Fluorescence Resonance Energy Transfer (FRET) assays are powerful for monitoring processes like DNA/RNA unwinding by helicases. A FRET-based assay measuring the separation of a dual-labeled double-stranded DNA substrate confirmed that the aforementioned helicase inhibitor also blocked the enzyme's unwinding activity, with an IC50 of 41.6 ± 2.3 µM. jmb.or.kr

Spectrophotometric Assays: These assays measure changes in light absorbance resulting from the enzymatic reaction. For instance, xanthine oxidase activity is commonly measured by monitoring the production of uric acid, which absorbs light at 290 nm. mdpi.com

Table 2: Examples of In Vitro Enzyme Assays for Purine-2,6-dione Targets

Target Enzyme Assay Type Measured Activity Example Compound Class
Sirtuins (e.g., SIRT3) Fluorescence Assay Deacetylation of a fluorogenic peptide 8-Mercapto-3,7-dihydro-1H-purine-2,6-diones nih.gov
SARS-CoV Helicase ATP Hydrolysis Assay Release of inorganic phosphate from ATP 7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione jmb.or.kr
SARS-CoV Helicase FRET-Based Assay Unwinding of double-stranded DNA 7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione jmb.or.kr
Xanthine Oxidase (XOD) Spectrophotometric Assay Production of uric acid Flavonoids and Phenylpeptides mdpi.com
Acetylcholinesterase (AChE) Ellman's Method Hydrolysis of acetylthiocholine Methylxanthine–alkynylmethylamine derivatives nih.gov
Caf1/CNOT7 Ribonuclease Fluorescence Assay Cleavage of a fluorogenic RNA substrate 3-Hydroxy-pyrimidine-2,4-dione derivatives researchgate.net

Cellular Pathway Perturbations Induced by this compound in Cultured Cells

Ethyl purine-2,6-diones, as members of the xanthine family, perturb several key intracellular signaling pathways, primarily by modulating the levels of cyclic nucleotides and calcium ions.

A primary mechanism of action for many xanthine derivatives is the competitive, non-selective inhibition of phosphodiesterase (PDE) enzymes. nih.gov PDEs are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). byjus.com By inhibiting PDEs, ethyl purine-2,6-diones cause an intracellular accumulation of both cAMP and cGMP. nih.govscispace.comnih.gov

cAMP (Cyclic Adenosine Monophosphate): Synthesized from ATP by adenylyl cyclase, cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA) and regulates ion channels and other downstream effectors. byjus.com

cGMP (Cyclic Guanosine Monophosphate): Synthesized from GTP by guanylate cyclase, cGMP activates Protein Kinase G (PKG) and also modulates ion channels and PDEs. byjus.com

The balance and interplay between these two nucleotides are critical. Some PDEs are specific for cAMP (e.g., PDE4, 7, 8), some for cGMP (e.g., PDE5, 6, 9), and others are dual-specific (e.g., PDE1, 2, 3, 10, 11). The inhibition of different PDE isozymes can lead to distinct physiological outcomes. For example, the PDE inhibitor isobutylmethylxanthine (IBMX) causes a general accumulation of both cAMP and cGMP. nih.gov Furthermore, there is significant cross-regulation; for instance, elevated cGMP can activate PDE2, leading to a subsequent decrease in cAMP levels, creating complex, counterintuitive signaling dynamics. semanticscholar.org

The elevation of cAMP and cGMP levels by ethyl purine-2,6-diones directly triggers downstream signaling cascades, most notably through the activation of protein kinases. byjus.comnih.gov

Kinase Activation: Increased cAMP primarily activates PKA, while increased cGMP activates PKG. These kinases then phosphorylate a multitude of substrate proteins, including enzymes, transcription factors, and structural proteins, thereby altering their activity and function. This activation of protein kinases is considered a more likely mechanism for the cellular effects of some xanthine derivatives than PDE inhibition alone, as it occurs at lower concentrations. nih.gov

Gene Expression Changes: The activated kinases can phosphorylate transcription factors, which then translocate to the nucleus and modulate gene expression. A key example is the inhibition of the Activator Protein-1 (AP-1) transcription factor. Certain xanthine derivatives have been shown to suppress AP-1 transactivation, which may contribute to their anti-tumor and anti-inflammatory properties. scispace.com Changes in gene expression are a fundamental outcome of the pathway perturbations initiated by this class of compounds.

Xanthine derivatives have been shown to significantly modulate intracellular calcium ([Ca2+]i) signaling. researchgate.net Studies on various cell types, including airway secretory cells, have demonstrated that xanthines can inhibit the rise in [Ca2+]i induced by stimuli like acetylcholine. nih.goversnet.org

This modulation appears to occur through a dual mechanism:

Inhibition of Ca2+ Release from Intracellular Stores: Xanthines can directly inhibit the release of calcium from the endoplasmic reticulum. nih.goversnet.org

Inhibition of Ca2+ Entry from the Extracellular Space: They also directly block the influx of calcium across the plasma membrane. nih.goversnet.org

The rank order of potency for this effect among common xanthines is IBMX > theophylline > caffeine. nih.gov Importantly, this effect does not seem to be mediated by the cAMP/PKA pathway, as agents that increase cAMP failed to mimic the inhibitory effect on Ca2+ flux, and a PKA inhibitor did not block the action of the xanthines. nih.gov This suggests a direct interaction with calcium channels or their regulatory components. However, the effects can vary between different xanthine derivatives and muscle types, with some compounds like theobromine (B1682246) reported to stimulate Ca2+ influx in certain smooth muscles. biologists.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
1,3-Diethyl-8-mercapto-3,7-dihydro-1H-purine-2,6-dione
3-Isobutyl-1-methyl-xanthine (IBMX)
4-Bromo-1H-pyrazol-3-amine
6-Amino-1-ethyluracil
7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione
7-Ethyltheophylline
8-Benzylthio-cAMP
8-Parachlorophenylthio-cAMP
8-Parachlorophenyl-thio-cGMP
Acetylcholine
Allopurinol
Apigenin
Caffeine
Cyclic Adenosine Monophosphate (cAMP)
Cyclic Guanosine Monophosphate (cGMP)
Dibutyryl-cyclic adenosine monophosphate
This compound
Ethyl-2-cyanoacetate
Febuxostat
Forskolin
Galantamine
H-89
Kaempferol-3-O-rutinoside
Luteolin
Methyl-rosmarinic acid
Rosmarinic acid
Theobromine
Theophylline
Verapamil
Nifedipine
Diltiazem

Structure Activity Relationship Sar and Chemoinformatic Studies of Ethyl 7 Dihydro 1h Purine 2,6 Dione and Its Analogues

Impact of Alkylation at the N-7 Position on Biological Activity

Alkylation at the N-7 position of the purine-2,6-dione (B11924001) (xanthine) nucleus is a critical determinant of biological activity, particularly for adenosine (B11128) receptor antagonism. The nature of the substituent at this position can significantly influence both potency and selectivity.

Generally, for adenosine A2 receptor antagonists, only small, hydrophobic substituents are well-tolerated at the N-7 position. nih.gov For instance, converting a 7-H analogue to a 7-methyl analogue can increase selectivity for A2 versus A1 receptors by approximately an order of magnitude. nih.gov This is exemplified in the comparison between 1,3-dipropylxanthine (B15781) and its 7-methyl counterpart, 1,3-dipropyl-7-methylxanthine (B14052). The addition of an 8-phenyl substituent dramatically increases the activity of the former at adenosine receptors, while having little effect on the latter, highlighting the interplay between the N-7 and C-8 positions. nih.gov

In contrast, for achieving A1 receptor selectivity, the absence of a substituent at N-7 (i.e., N-7-H) is often preferred, as seen in highly A1-selective antagonists like 8-cycloalkyltheophyllines. nih.gov The presence of an N-7 alkyl group, as in caffeine (B1668208) (1,3,7-trimethylxanthine), can steer selectivity towards A2 receptors when combined with appropriate C-8 substituents. For example, 8-cyclohexylcaffeine is a potent and highly selective A2 antagonist. nih.gov

Recent research into xanthine (B1682287) derivatives as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) has also underscored the importance of the N-7 position. SAR analysis in this context has been a key area of investigation for optimizing the therapeutic potential of these compounds. nih.gov

Influence of Substituent Variations at N-1, N-3, and C-8 Positions on Target Selectivity and Potency

The N-1, N-3, and C-8 positions of the xanthine scaffold offer rich opportunities for chemical modification to fine-tune pharmacological properties. biointerfaceresearch.comdergipark.org.tr Substitutions at these sites are crucial for modulating potency and selectivity, particularly for adenosine receptor subtypes (A1, A2A, A2B, A3) and phosphodiesterases (PDEs).

N-1 and N-3 Positions: Alkyl groups at the N-1 and N-3 positions significantly impact activity. For instance, theophylline (B1681296) (1,3-dimethylxanthine) and its derivatives are classic examples. Increasing the length of the alkyl chains at these positions can affect solubility and receptor affinity. biointerfaceresearch.comresearchgate.net Structure-activity studies on N-3 alkyl-xanthine derivatives have shown a good correlation between the alkyl chain length and PDE inhibition, with butylxanthine being identified as a potent PDE inhibitor. researchgate.net In the context of adenosine A2-selective antagonists, 1,3-dimethylxanthine derivatives often show greater selectivity than their corresponding 1,3-diethyl or 1,3-dipropyl counterparts. nih.gov

C-8 Position: The C-8 position is arguably the most versatile site for modification to achieve high potency and selectivity.

For A1 Receptor Selectivity: Large, bulky cycloalkyl groups at C-8, combined with N-1 and N-3 alkyl groups (and an unsubstituted N-7 position), generally confer potent and selective A1 antagonism. Examples include 8-cycloalkyl derivatives of theophylline and 1,3-dipropylxanthine. nih.gov

For A2 Receptor Selectivity: An 8-phenyl substituent can markedly increase the activity of N-7-unsubstituted xanthines like theophylline and 1,3-dipropylxanthine. nih.gov Furthermore, 8-styryl substituents on a 1,3,7-trialkylxanthine core are a known strategy for creating A2-selective antagonists. nih.gov For example, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (B12060097) is a highly A2-selective antagonist. nih.gov

Solubility and Selectivity: Introducing polar groups to an 8-phenyl ring, such as p-sulfo or p-carboxy substituents, is often done to increase water solubility. However, this typically decreases activity and A1 selectivity. Interestingly, some 8-p-sulfophenyl derivatives of caffeine and 1,3-dipropyl-7-methylxanthine show a degree of selectivity for A2 receptors. nih.gov

The following table summarizes the general SAR trends for xanthine derivatives at adenosine receptors.

PositionSubstituent TypeGeneral Impact on SelectivityExample Compound Class
N-1, N-3 Short alkyl chains (e.g., methyl)Often favor A2 selectivity over longer chains. nih.gov1,3-Dimethylxanthines (Theophylline derivatives)
N-7 Small hydrophobic groups (e.g., methyl)Increases A2 vs. A1 selectivity. nih.gov1,3,7-Trimethylxanthines (Caffeine derivatives)
N-7 Unsubstituted (H)Often required for high A1 selectivity. nih.gov8-Cycloalkyltheophyllines
C-8 Bulky cycloalkyl groupsPotent and selective for A1 receptors. nih.gov8-Cyclopentyltheophylline (CPT)
C-8 Phenyl or substituted phenyl groupsMarkedly increases potency, can be tuned for A1/A2. nih.gov8-Phenyltheophylline
C-8 Styryl groupsCan produce highly A2-selective antagonists. nih.gov8-Styrylcaffeines

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Biological Effects (General)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. nih.gov This approach is widely used in drug design to predict the activity of novel compounds, thereby saving time and resources. nih.govnih.gov

For purine-2,6-dione (xanthine) derivatives, QSAR models have been developed to predict a variety of biological effects, including xanthine oxidase (XO) inhibition and anticancer activity. nih.govresearchgate.netnih.gov The process involves several key steps:

Data Collection: A dataset of xanthine analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Molecular structures are optimized, often using semi-empirical methods, to achieve the lowest energy state. nih.gov Then, various molecular descriptors are calculated. These can include electronic properties (e.g., net atomic charges, dipole moment), steric parameters, and hydrophobic characteristics (e.g., logP). nih.gov

Model Building and Validation: Statistical methods, ranging from linear regression to more complex machine learning algorithms like support vector regression (SVR) and random forest (RF), are used to build a mathematical model linking the descriptors to the biological activity. nih.gov The predictive power and robustness of the model are then rigorously validated. researchgate.netrsc.org

For example, a QSAR study on xanthone (B1684191) derivatives (a related heterocyclic scaffold) identified net atomic charges at specific carbon atoms, dipole moment, and logP as key descriptors for cytotoxic activity. nih.gov Similarly, QSAR models for XO inhibitors have been developed using 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D shape and electrostatic fields of the molecules. researchgate.netrsc.org

Pharmacophore Modeling and Ligand-Based Drug Design Strategies for Novel Purine-2,6-dione Derivatives

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential 3D arrangement of molecular features necessary for biological activity. dovepress.com A pharmacophore model represents key interaction points like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.com These models serve as 3D queries to screen large compound libraries for molecules with the desired structural features, aiding in the discovery of novel hits. nih.gov

For purine-2,6-dione derivatives, pharmacophore modeling has been successfully applied to design new compounds with specific biological activities. For instance, a study on 2,6,9-trisubstituted purines identified a pharmacophore model for cytotoxic activity that included aromatic centers, hydrogen bond acceptor/donor sites, and a hydrophobic area. mdpi.com

The general workflow involves:

Model Generation: A set of active compounds is aligned, and their common chemical features are abstracted to create a pharmacophore hypothesis. nih.gov

Database Screening: The generated pharmacophore model is used as a filter to search virtual databases of millions of compounds. nih.gov

Hit Identification and Optimization: Compounds that match the pharmacophore query are identified as potential hits. These hits can then be further evaluated using molecular docking and other computational methods before being synthesized and tested. nih.gov

This approach is often combined with structure-based methods (like molecular docking) to refine search results and improve the efficiency of virtual screening campaigns. dovepress.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pre-clinical Lead Optimization

A significant portion of drug candidates fail in later stages of development due to poor pharmacokinetic properties. biorxiv.org In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is now an integral part of the early-stage drug discovery process, helping to identify and optimize promising lead compounds. biorxiv.orgbiointerfaceresearch.com

For purine-2,6-dione derivatives, computational tools are used to predict key ADME parameters and assess "drug-likeness." dergipark.org.trnih.gov These predictions help prioritize candidates for synthesis and in vitro testing, reducing the risk of late-stage attrition. biorxiv.org

Key predicted properties include:

Physicochemical Properties: Molecular weight, lipophilicity (logP), and solubility, which are often evaluated against criteria like Lipinski's Rule of Five. mdpi.com

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Metabolism: Identifying potential interactions with metabolic enzymes, such as cytochrome P450s. dovepress.com

Toxicity: Early prediction of potential toxic liabilities.

For example, in silico ADMET studies on natural compounds targeting xanthine oxidase were used to filter a library of compounds, identifying those with favorable pharmacokinetic profiles before proceeding with more intensive docking studies. nih.gov Programs like QikProp are commonly used to calculate these properties, providing a comprehensive profile that guides the lead optimization process toward compounds with a higher probability of success in clinical development. biorxiv.orgbiointerfaceresearch.com

Pre Clinical Research Applications and Methodological Contributions of Ethyl 7 Dihydro 1h Purine 2,6 Dione

Utilization of Ethyl 7-dihydro-1H-purine-2,6-dione as a Pharmacological Tool in Cellular and Tissue Models

The purine-2,6-dione (B11924001) core structure, particularly with substitutions at the 7-position like the ethyl group in 7-ethyltheophylline, is a versatile scaffold for creating pharmacological tools to probe biological systems. In preclinical in vitro settings, these compounds are used to investigate physiological and pathological processes in isolated cells and tissues.

Derivatives of 7-ethyltheophylline have been synthesized and employed in tissue models to assess their pharmacological activities. For instance, 7-(1-Methyl-5-p-methylbenzoylpyrrole-2-acetamido-ethyl)theophylline has been studied in vitro for its antiplatelet and bronchodilator effects. epo.org The broncholytic activity was evaluated using guinea pig tracheal chains, where the compound's ability to counteract histamine-induced bronchoconstriction was measured. epo.org This use in organ bath experiments highlights how the scaffold can be modified to create tools for studying specific tissue responses, such as smooth muscle contraction and relaxation. epo.orgresearchgate.net

Furthermore, the synthesis of various 7-methylxanthine (B127787) derivatives, including those based on the 7-ethyltheophylline structure, has yielded compounds recognized as promising bioactive agents for further research. zsmu.edu.ua These derivatives serve as molecular probes to explore the functions of different cellular targets. zsmu.edu.ua For example, 8-aminosubstituted N-methylated xanthines have been identified as ligands for 5-hydroxytryptamine (serotonin) receptors, demonstrating their utility in neurological research models. zsmu.edu.ua

Contributions to the Understanding of Purinergic Signaling Pathways in Specific Biological Systems (e.g., neuronal, cardiovascular in vitro)

The purine-2,6-dione structure is central to the modulation of purinergic signaling, a crucial communication system in the body that uses purines like ATP and adenosine (B11128) as signaling molecules. nih.govresearchgate.net These signals are transmitted through P1 (adenosine) and P2 (ATP/ADP) receptors, which are widely expressed and regulate a vast range of physiological processes in the neuronal and cardiovascular systems. nih.govresearchgate.net Derivatives of the purine-2,6-dione scaffold are frequently developed as antagonists or modulators of these receptors, particularly the adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov

Research has shown that derivatives of 7-dihydro-1H-purine-2,6-dione can interact with adenosine receptors. For example, 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, a related xanthine (B1682287), is known to interact with these receptors, leading to various physiological effects. The development of selective antagonists for adenosine receptor subtypes has been a key area of research. CVT-6883, a 3,7-dihydro-1H-purine-2,6-dione derivative, was identified as a selective A₂ₑ receptor antagonist and used in in vivo models of experimental autoimmune encephalomyelitis to probe the role of this receptor in neuroinflammation. nih.gov

In cardiovascular research, purine (B94841) derivatives are studied for their effects on processes like inflammation and cell proliferation. researchgate.net The ability to synthesize and test a wide array of purine-2,6-dione derivatives allows researchers to dissect the specific roles of purinergic receptor subtypes in different cell systems, thereby contributing to a deeper understanding of their function in both health and disease. nih.govuj.edu.pl

Development of In Vitro Disease Models for Investigating Pathophysiological Mechanisms amenable to Purine-2,6-dione Modulation (e.g., anti-mycobacterial, anti-cancer, anti-inflammatory in vitro)

The 7-ethyltheophylline scaffold and its analogues have been pivotal in developing and utilizing in vitro models to study various diseases and identify potential therapeutic interventions.

Anti-mycobacterial Activity

The theophylline-7-acetic acid scaffold, a close derivative of 7-ethyltheophylline, has been identified as a promising lead structure for developing new anti-mycobacterial agents. nih.gov Researchers have synthesized and tested derivatives against Mycobacterium tuberculosis H37Rv. nih.gov In one study, a model for predicting antitubercular activity was created based on existing derivatives, which was then used to test a larger library of new compounds. nih.gov The most promising compounds from this screening showed significant anti-mycobacterial activity in the nanomolar range, being substantially more active than the conventional drug ethambutol (B1671381) in these in vitro tests. nih.gov These compounds were also found to be non-toxic to human cells, underscoring their potential. nih.gov

Compound TypeTarget OrganismKey In Vitro FindingReference
Theophylline-7-acetic acid derivativesMycobacterium tuberculosis H37RvShowed activity in the nanomolar range, up to 60 times more active than ethambutol. nih.gov

Anti-cancer Activity

Derivatives of the purine-2,6-dione scaffold have been extensively studied in in vitro cancer models. nih.govnih.gov A theophylline (B1681296) analogue, 7-(2-hydroxyethyl)theophylline (HET), demonstrated anticancer potential against murine and human metastatic melanoma cell lines (B16-F10 and Sk-Mel 110). nih.gov The in vitro effects were linked to the induction of differentiation and a reduction in cell proliferation. nih.gov Other research has focused on repurposing existing drugs that contain the 3,7-dihydro-1H-purine-2,6-dione moiety. nih.gov For example, linagliptin (B1675411) was investigated as a modulator of adenosine A3 receptors for treating hepatocellular carcinoma, demonstrating cell cycle arrest and increased apoptosis in cancer cell lines. nih.gov

CompoundCancer Cell LinesIn Vitro EffectReference
7-(2-hydroxyethyl)theophylline (HET)B16-F10 (murine melanoma), Sk-Mel 110 (human melanoma)Inhibited cell proliferation and induced differentiation. nih.gov
Linagliptin (repurposed)Hepatocellular carcinoma cellsInduced cell cycle arrest at G2/M phase and increased apoptosis. nih.gov
N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamidePanel of 60 human cancer cell linesExhibited moderate growth inhibition at a 10 µM dose. nih.gov

Anti-inflammatory Activity

The purine-2,6-dione scaffold is also a key feature of compounds tested for anti-inflammatory properties. In vitro experiments using macrophage cell lines have shown that related compounds, such as 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6. Similarly, 8-Benzylaminoxanthines, which share the same core structure, have been investigated for their anti-inflammatory activities linked to their affinity for adenosine receptors. mdpi.com These studies utilize cellular models of inflammation to screen compounds and understand their mechanisms of action, often involving the modulation of purinergic signaling pathways that play a critical role in the immune response. nih.govaccscience.com

Integration of this compound Scaffold into Fragment-Based or Virtual Screening Approaches for Ligand Discovery

The 7-ethyltheophylline and broader purine-2,6-dione scaffold is frequently used in modern drug discovery techniques like fragment-based screening and virtual (computational) screening to identify new ligands for various biological targets. uzh.chnih.govnih.gov

In one approach, researchers identified purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1 by first searching a large chemical repository. nih.govresearchgate.net The initial hit compound was then used as a template to synthesize a series of new derivatives with improved potency, a classic example of scaffold-based drug discovery. nih.gov This process was supported by molecular docking studies to predict how the compounds bind to the active site of the enzyme. researchgate.net

Virtual screening has been effectively applied in the search for new anti-mycobacterial agents. nih.gov A predictive model based on the structure-activity relationships of 14 theophylline-7-acetic acid derivatives was used to screen a virtual combinatorial library of 40 new compounds, leading to the successful identification and synthesis of highly potent molecules. nih.gov

Similarly, the purine-2,6-dione scaffold was the basis for designing new dual ligands for the 5HT1A and 5HT7 serotonin (B10506) receptors. uj.edu.plnih.gov Molecular docking simulations were integral to this process, helping to explain how substitutions on the purine ring influenced receptor binding and affinity. uj.edu.plnih.gov Pharmacophore screening, another computational method, was used to identify the anti-diabetic drug linagliptin, which contains a purine-2,6-dione moiety, as a potential modulator of the adenosine A3 receptor for cancer therapy. nih.gov These examples demonstrate the value of the purine-2,6-dione scaffold as a versatile template in computational and fragment-based ligand discovery.

In Vitro and Pre Clinical in Vivo Metabolic Pathways and Pharmacokinetics of Ethyl 7 Dihydro 1h Purine 2,6 Dione Excluding Human Clinical Data

In Vitro Biotransformation Studies Using Hepatic Microsomes and Isolated Hepatocytes

The initial assessment of a compound's metabolism is typically conducted in vitro using subcellular fractions, primarily hepatic (liver) microsomes, or intact isolated liver cells (hepatocytes). These models contain the primary enzyme systems responsible for drug metabolism.

Studies on novel 8-methoxy-purine-2,6-dione derivatives utilize rat liver microsomes to evaluate metabolic stability. nih.gov The experimental setup involves an incubation medium containing the test compound, the microsomal fraction, and a cofactor system to initiate and sustain the enzymatic reactions. nih.govuj.edu.pl A standard microsomal incubation includes:

Biological Material : Liver microsomes, which are vesicles of the endoplasmic reticulum, containing a high concentration of drug-metabolizing enzymes. nih.gov The final protein concentration in the assay is typically controlled, for instance, at 0.4 mg/mL or 1 mg/mL. nih.govuj.edu.pl

Buffer System : A phosphate (B84403) buffer is used to maintain a physiological pH, typically around 7.4. nih.govuj.edu.pl

Cofactors : An NADPH-regenerating system is crucial for the function of Cytochrome P450 enzymes. This system often contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a continuous supply of the necessary cofactor, NADPH. nih.govuj.edu.pl

Incubation : The reaction is initiated by adding the test compound to the mixture and incubating it at 37°C. uj.edu.pl The process is stopped at various time points to track the disappearance of the parent compound and the formation of metabolites. uj.edu.pl

These in vitro screening assays are highly reproducible and serve as a standard in the drug discovery process to predict the metabolic pathways of test compounds. nih.gov

Identification and Structural Elucidation of Metabolites via Mass Spectrometry and NMR

Following incubation, the primary challenge is to separate, identify, and structurally characterize the newly formed metabolites. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Initially, techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used for the qualitative analysis and separation of the metabolites from the parent compound. nih.gov For definitive structural identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. mdpi.commdpi.com

Mass Spectrometry (MS) : Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to measure the mass-to-charge ratio of the metabolites. uj.edu.pl The fragmentation patterns observed in the mass spectrum provide clues to the metabolite's structure. nist.govnih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact elemental composition. mdpi.com

Nuclear Magnetic Resonance (NMR) : 1H and 13C-NMR spectroscopy are used to provide detailed information about the compound's atomic structure, confirming the exact sites of metabolic modification. mdpi.comdergipark.org.tr

For purine-2,6-dione (B11924001) derivatives, common metabolic reactions identified through these methods include Phase I reactions like aromatic hydroxylation and N-dealkylation. nih.gov For example, in studies with 8-methoxy-purine-2,6-dione derivatives, an N-dealkylation product was identified as the sole metabolite in a microsomal assay. nih.gov

Table 1: Examples of Metabolites Identified in In Vitro Studies of Purine-2,6-Dione Derivatives

Parent Compound ClassMetabolic ReactionIdentified MetaboliteAnalytical Method
8-methoxy-purine-2,6-dioneAromatic HydroxylationHydroxylated derivativeHPLC, Mass Spectrometry
8-methoxy-purine-2,6-dioneN-dealkylationN-dealkylated productHPLC, Mass Spectrometry

Enzyme Kinetics of Metabolic Pathways Involved (e.g., Cytochrome P450, Flavin-containing Monooxygenases)

Understanding the kinetics of the enzymes involved in metabolism is crucial for predicting a drug's behavior in vivo. Cytochrome P450 (CYP) enzymes are the most prominent family of enzymes involved in the oxidative metabolism of drugs and other foreign compounds. nih.govnih.gov

Enzyme kinetic studies determine key parameters such as the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). However, the metabolism of compounds by CYP enzymes does not always follow standard Michaelis-Menten kinetics. nih.gov Atypical kinetic profiles are common and can include: nih.gov

Sigmoidal (cooperative) kinetics

Biphasic kinetics

Substrate inhibition

For instance, the in vitro metabolism of a semisynthetic naphthoquinone, CNFD, by human liver microsomes revealed a sigmoidal kinetic profile, suggesting cooperative binding. scielo.br Phenotyping studies using recombinant human CYP enzymes (rCYP) can identify the specific isoforms responsible for the metabolism. For CNFD, CYP2C9 and CYP3A4 were found to have the highest metabolic capacity. scielo.br Such studies are critical for predicting potential drug-drug interactions.

Table 2: Example of Enzyme Kinetic Parameters from In Vitro Metabolism Studies

CompoundEnzyme SystemKinetic ModelVmax (nmol/mg protein/min)S50 (μmol/L)Hill Coefficient
CNFDHuman Liver MicrosomesSigmoidal8.6 ± 1.7137.1 ± 36.41.23 ± 0.05

Data adapted from a study on the naphthoquinone CNFD, illustrating the types of parameters determined. scielo.br

Pre-clinical Pharmacokinetic Studies in Animal Models: Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

To understand how a compound behaves in a whole organism, pre-clinical pharmacokinetic studies are conducted in animal models, most commonly rodents like mice and rats. nih.gov These studies provide a comprehensive ADME profile.

Following administration of the compound (e.g., intravenously or orally), blood and tissue samples are collected over time and analyzed to determine the concentration of the parent drug and its metabolites. uj.edu.pl This data allows for the calculation of key pharmacokinetic parameters. For example, a study on the purine-2,6-dione derivative DL76 in rats yielded the following parameters: uj.edu.pl

Clearance (CL) : The rate at which the drug is removed from the body. Systemic serum clearance (CLS) was 144.5 mL/min/kg, and blood clearance (CLB) was 81.17 mL/min/kg. uj.edu.pl

Blood to Serum Partitioning Coefficient : This value indicates how the drug distributes between blood cells and serum; for DL76, it was 1.78. uj.edu.pl

Table 3: Example of Pre-clinical Pharmacokinetic Parameters in Rats

CompoundParameterValue
DL76Systemic Serum Clearance (CLS)144.5 mL/min/kg
DL76Blood Clearance (CLB)81.17 mL/min/kg
DL76Blood to Serum Partitioning Coefficient1.78

Data from a study on the purine-2,6-dione derivative DL76. uj.edu.pl

Influence of Species Differences on Metabolic Fate in Pre-clinical Investigations

A fundamental aspect of pre-clinical toxicology and pharmacology is the evaluation of the compound in at least two different animal species (typically one rodent and one non-rodent). tandfonline.com The rationale for this practice lies in the well-documented differences in drug metabolism across species.

Metabolic pathways, particularly the expression and activity of CYP450 enzymes, can vary significantly between rats, mice, dogs, and humans. These differences can lead to variations in the rate of metabolism and the types of metabolites formed. A compound that is rapidly cleared in rats may have a much longer half-life in dogs or humans, and vice-versa. Furthermore, a metabolite that is minor in one species could be the major metabolite in another, potentially leading to different efficacy or toxicity profiles. tandfonline.com

For example, while a study on the adenosine (B11128) antagonist ASP5854 found no species differences in receptor binding affinity, its metabolic profile could still differ between the animal models and humans. nih.gov Therefore, investigating species differences is a critical step in assessing the metabolic fate of a compound like ethyl 7-dihydro-1H-purine-2,6-dione. This comparative approach helps to build a more complete picture of the compound's potential disposition in humans and aids in the selection of the most appropriate animal model for further safety and efficacy studies.

Q & A

Basic: What spectroscopic methods are recommended for characterizing ethyl 7-dihydro-1H-purine-2,6-dione?

To confirm the structure and purity, employ nuclear magnetic resonance (NMR) for proton and carbon environments (e.g., ethyl group identification at δ ~1.2–1.5 ppm for CH₃ and δ ~4.0–4.3 ppm for CH₂) . Infrared (IR) spectroscopy can validate carbonyl stretches (~1700 cm⁻¹ for purine-dione moieties) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) . Cross-reference with NIST Standard Reference Data for spectral libraries .

Advanced: How can researchers resolve contradictions in reported solubility profiles of this compound?

Discrepancies often arise from solvent polarity, temperature, or impurities. Use a factorial design to isolate variables (e.g., solvent dielectric constant, pH, ionic strength) . Measure logP (hydrophobicity) via shake-flask or HPLC methods, referencing calculated XlogP values from physicochemical databases . Validate purity via HPLC-UV (>99%) to exclude confounding degradation products .

Basic: What synthetic routes are effective for this compound?

Common methods include alkylation of xanthine derivatives (e.g., 3,7-dimethylxanthine) with ethyl halides in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃) . Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane). Alternatively, condensation reactions using ethylamine and purine precursors (e.g., 2,6-dichloropurine) in refluxing ethanol yield the target compound .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic environments?

Use density functional theory (DFT) to model electron-deficient sites (e.g., C-8 of the purine ring) . Calculate Fukui indices for electrophilicity and local softness parameters. Validate with molecular dynamics (MD) simulations in explicit solvents (water, DMSO) to assess solvation effects . Cross-reference with experimental kinetic data from nucleophilic substitution assays .

Basic: How is the purity of this compound validated?

Employ HPLC-UV/Vis (C18 column, 254 nm) with ≥99.5% purity thresholds . Differential scanning calorimetry (DSC) confirms melting point consistency (±2°C deviation) . Elemental analysis (C, H, N) should match theoretical values within ±0.3% . For trace impurities, use LC-MS/MS with MRM transitions specific to common byproducts (e.g., de-ethylated analogs) .

Advanced: How can structure-activity relationships (SAR) guide modifications to this compound for enhanced bioactivity?

Systematically vary substituents (e.g., ethyl to propyl, halogenation at C-8) and assay in vitro binding affinity (e.g., adenosine receptor assays) . Use CoMFA/CoMSIA models to correlate steric/electronic features with activity . Address contradictions in literature SAR by standardizing assay conditions (e.g., buffer pH, cell lines) .

Basic: What crystallization conditions optimize this compound for X-ray diffraction?

Use slow evaporation from ethanol/water mixtures (70:30 v/v) at 4°C. Monitor crystal growth under polarized light. For stubborn crystallization, employ seeding with microcrystals or switch to DMSO/acetone . Confirm lattice parameters via single-crystal XRD and compare with Cambridge Structural Database entries .

Advanced: How do environmental factors (e.g., humidity, light) impact the stability of this compound?

Conduct accelerated stability studies (ICH Q1A guidelines):

  • Forced degradation : Expose to UV (320–400 nm) and 75% RH for 14 days .
  • Analyze degradation products via LC-QTOF-MS to identify oxidation (e.g., N-oxide formation) or hydrolysis pathways .
  • Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

Basic: What chromatographic systems separate this compound from structurally similar impurities?

Use reverse-phase HPLC (C18, 5 μm) with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 60:40 over 20 min). For challenging separations (e.g., diastereomers), switch to chiral columns (e.g., Chiralpak IA) with heptane/ethanol . Validate method robustness via ICH Q2(R1) parameters (RSD <2% for retention time) .

Advanced: What in silico tools predict the metabolic fate of this compound?

Leverage CYP450 isoform docking (e.g., CYP1A2, CYP3A4) using AutoDock Vina . Simulate phase I/II metabolism (e.g., ethyl group hydroxylation, glucuronidation) with MetaSite or StarDrop . Validate predictions with microsomal incubation assays (human liver microsomes + NADPH) followed by LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.